1,13-Tetradecadien-4-ol
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Overview
Description
1,13-Tetradecadien-4-ol: is an organic compound with the molecular formula C₁₄H₂₆O . It is a colorless oil at room temperature and is soluble in solvents such as chloroform, diethyl ether, and ethyl acetate . This compound is often used as an intermediate in the synthesis of other chemical compounds, particularly in the study of fatty acid metabolic disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,13-Tetradecadien-4-ol can be synthesized from 10-Undecenal and Allyl bromide . The reaction involves the use of a Grignard reagent, which is formed by reacting allyl bromide with magnesium in anhydrous ether. This Grignard reagent is then reacted with 10-Undecenal to form the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard organic synthesis techniques such as the use of Grignard reagents and subsequent purification steps to isolate the compound .
Chemical Reactions Analysis
Types of Reactions: 1,13-Tetradecadien-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bonds can be reduced to form saturated compounds.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst is often used for the reduction of double bonds.
Substitution: Reagents such as thionyl chloride can be used to substitute the hydroxyl group with a chlorine atom.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated compounds.
Scientific Research Applications
1,13-Tetradecadien-4-ol is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,13-Tetradecadien-4-ol involves its interaction with specific molecular targets and pathways. For example, in the study of fatty acid metabolic disorders, it is believed to interact with enzymes involved in fatty acid metabolism . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1,13-Tetradecadiene: A similar compound with the molecular formula C₁₄H₂₆ , but without the hydroxyl group.
4E,10Z-Tetradecadien-1-ylacetate: A compound used as a sex pheromone in certain insect species.
1,13-Tetradecadienal: Another related compound used as a pheromone component.
Uniqueness: 1,13-Tetradecadien-4-ol is unique due to the presence of both double bonds and a hydroxyl group, which allows it to participate in a variety of chemical reactions and makes it a versatile intermediate in organic synthesis.
Properties
CAS No. |
114837-51-3 |
---|---|
Molecular Formula |
C14H26O |
Molecular Weight |
210.36 g/mol |
IUPAC Name |
tetradeca-1,13-dien-4-ol |
InChI |
InChI=1S/C14H26O/c1-3-5-6-7-8-9-10-11-13-14(15)12-4-2/h3-4,14-15H,1-2,5-13H2 |
InChI Key |
OXVBXRVUSRBHJR-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCCCCCCC(CC=C)O |
Origin of Product |
United States |
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